

Application Notes: In Vivo Imaging of Nitric Oxide with Diaminorhodamine-M

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Compound of Interest

Compound Name: *Diaminorhodamine-M*

Cat. No.: *B3039162*

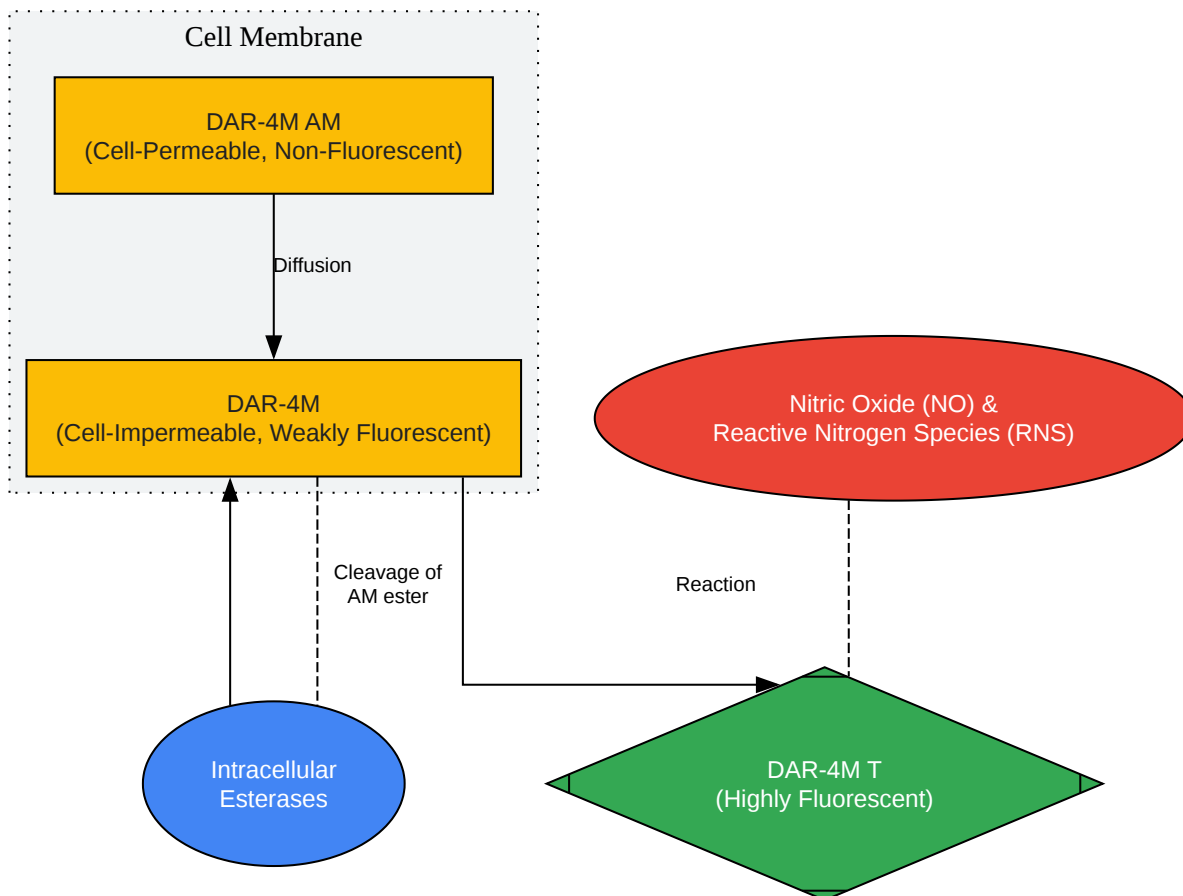
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Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature and low physiological concentrations make direct measurement challenging. Fluorescent probes offer a powerful method for the real-time visualization of NO production in cellular and whole-animal systems.[2][3] **Diaminorhodamine-M** (DAR-M), particularly its cell-permeable acetoxymethyl ester form, DAR-4M AM, has emerged as a useful tool for this purpose. It offers detection in the orange-red portion of the spectrum, which minimizes interference from tissue autofluorescence common with green-fluorescent probes like diaminofluoresceins (DAFs).[4]

Principle of Detection

The detection mechanism relies on a two-step intracellular process. First, the cell-permeable and non-fluorescent DAR-4M AM passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, converting the molecule into the cell-impermeable DAR-4M.[5] This charged form is retained within the cell. Subsequently, in the presence of oxygen, DAR-4M reacts with nitric oxide (or related reactive nitrogen species) to form a highly fluorescent triazole derivative (DAR-4M T), which can be detected and quantified. This reaction results in a dramatic increase in fluorescence quantum efficiency, reportedly by as much as 840-fold.



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Caption: Mechanism of intracellular NO detection using DAR-4M AM.

Probe Properties and Specifications

The properties of DAR-4M make it suitable for various biological imaging applications. Its fluorescence is less disturbed by the autofluorescence of tissues compared to other probes and it can be used over a wide pH range (4-12).[4]

Property	Specification	Reference
Probe Name	Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM)	[5]
Molecular Formula	C ₂₈ H ₃₁ IN ₄ O ₅	
Molecular Weight	630.47 g/mol	
Excitation (λ _{ex})	~560 nm	[4]
Emission (λ _{em})	~575 nm	[4]
Form	Cell-permeable acetoxymethyl (AM) ester	[5]
Solubility	Soluble in DMSO	[4]
Detection Limit	Approx. 10 nM	
pH Stability	Effective over a wide pH range (4-12)	[4][5]
Color	Dark Red	

Applications and Limitations

Applications:

- Real-time NO Imaging: DAR-4M AM allows for the dynamic monitoring of NO production in living cells and animal models in response to various stimuli.[2]
- Disease Models: It can be applied in animal models of inflammation, vascular disease, and neurological disorders where NO plays a significant role.[1]
- Drug Discovery: The probe can be used to screen compounds that modulate NO production, aiding in drug development.[6]

Critical Limitations:

- **Specificity:** Studies have shown that DAR-4M is not strictly specific for nitric oxide. It can react with other reactive nitrogen species (RNS).[7] Therefore, it is more accurate to consider it a probe for RNS production.
- **Quantification:** The fluorescence yield of DAR-4M can be affected by the presence of other oxidants in the biological sample. This makes direct quantitative comparisons between different samples or tissues challenging.[7] Results are best interpreted as qualitative or semi-quantitative assessments of RNS production.
- **Irreversible Reaction:** The reaction of DAR-4M with NO is irreversible, meaning it cannot track rapid decreases or fluctuations in NO concentration in real time.[8]

Protocols for In Vivo Imaging

Protocol 1: Preparation of DAR-4M AM Working Solution

- **Stock Solution Preparation:** Dissolve 1 mg of DAR-4M AM in 0.47 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 5 mM stock solution.[4] Sonicate briefly if necessary to ensure it is fully dissolved.
- **Storage:** Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** Immediately before use, dilute the 5 mM stock solution in a sterile, neutral aqueous buffer such as Phosphate-Buffered Saline (PBS, pH 7.4) to the final desired concentration (e.g., for a final concentration of 10 µM, dilute the stock solution approximately 500-fold).[4]

Protocol 2: In Vivo Nitric Oxide Imaging in a Mouse Model

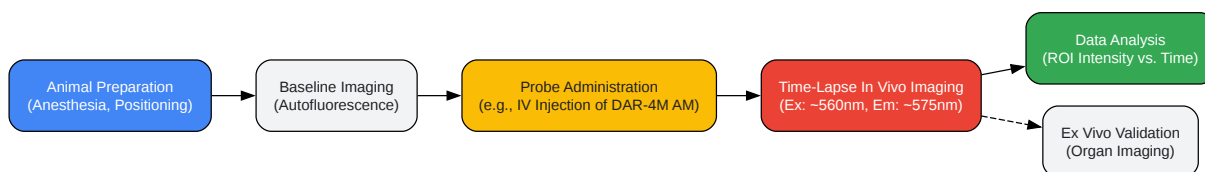
This protocol provides a general framework. Specific parameters such as probe concentration, administration route, and imaging times should be optimized for the specific animal model and experimental question.

- **Animal Preparation:**

- Use appropriate animal models (e.g., BALB/c or nude mice, 6-8 weeks old).[9] House animals in accordance with institutional guidelines.
- Anesthetize the animal using a suitable method (e.g., intraperitoneal injection of 2% sodium pentobarbital or isoflurane inhalation) to ensure immobilization during imaging.[9]
- Place the anesthetized animal on the imaging stage of an in vivo imaging system (IVIS), maintaining body temperature.
- Probe Administration:
 - Administer the freshly prepared DAR-4M AM working solution. Intravenous (tail vein) injection is a common and effective route for systemic distribution.[9]
 - A typical injection volume is 200 μ L. The final concentration should be optimized, but starting points can be derived from cellular studies (e.g., 10 μ M) and adjusted based on signal intensity and potential toxicity.[9][10]
- In Vivo Fluorescence Imaging:
 - Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.
 - After probe administration, begin acquiring images at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes or longer, depending on the expected kinetics of NO production.[9]
 - Use appropriate filters for the DAR-4M T fluorophore:
 - Excitation: ~560 nm
 - Emission: ~575 nm
- Control Groups (Essential for Data Validation):
 - Negative Control: Administer a NO synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester), prior to probe administration to confirm that the signal is

dependent on NO production. A significant decrease in fluorescence compared to the untreated group would validate the signal's source.[11]

- Positive Control: In some models, administering a NO donor (e.g., sodium nitroprusside) can be used to confirm that the probe is responsive to NO in the target tissue.[7][11]
- Vehicle Control: Inject a group of animals with the vehicle (e.g., PBS with a small percentage of DMSO) without the probe to control for any effects of the injection itself.
- Data Analysis:
 - Define regions of interest (ROIs) over the target tissues or organs.
 - Measure the average fluorescence intensity within the ROIs at each time point.
 - Present data as the change in fluorescence intensity over time relative to the baseline or as a fold-change compared to control groups.



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Caption: General workflow for in vivo NO imaging experiments.

Protocol 3: Ex Vivo Organ Validation

- Tissue Harvest: At the end of the in vivo imaging session, euthanize the animal according to approved protocols.
- Organ Dissection: Immediately dissect the heart, liver, spleen, lungs, kidneys, and other organs of interest.[9]

- **Ex Vivo Imaging:** Place the organs in a petri dish and image them using the in vivo imaging system with the same filter settings. This helps confirm the biodistribution of the probe and localize the signal more precisely.
- **Histology (Optional):** Tissues can be fixed, sectioned, and imaged with a fluorescence microscope for cellular-level resolution of the probe's signal.

Summary of Experimental Parameters

Parameter	Recommended Value / Method	Notes
Animal Model	Mouse (e.g., BALB/c), Rat	Model selection depends on the disease being studied.[12]
Anesthesia	Isoflurane inhalation or Pentobarbital injection	Ensure a consistent and stable plane of anesthesia.[9]
Probe	DAR-4M AM	Cell-permeable precursor.[5]
Working Concentration	To be optimized (start around 10 μ M)	Balance signal strength with potential toxicity.
Administration Route	Intravenous (tail vein)	For systemic distribution.[9]
Imaging System	In Vivo Imaging System (IVIS) or similar	Must have appropriate excitation/emission filters.
Imaging Timepoints	Baseline, then every 5-10 min post-injection	Adjust based on expected NO production kinetics.[9]
Negative Control	Pre-treatment with NOS inhibitor (e.g., L-NAME)	Crucial for validating signal specificity.[11]
Validation	Ex vivo imaging of dissected organs	Confirms signal localization.[9]

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References

- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time imaging of nitric oxide production in living cells with 1,3,5,7-tetramethyl-2,6-dicarbethoxy-8-(3',4'-diaminophenyl)-difluoroboradiaza-s-indacence by invert fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of nitric oxide in a living vertebrate using a diamino-fluorescein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
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